molecular formula C9H10Cl2O2S B12842662 1-(3-Chlorophenyl)propane-2-sulfonyl chloride

1-(3-Chlorophenyl)propane-2-sulfonyl chloride

Cat. No.: B12842662
M. Wt: 253.14 g/mol
InChI Key: IVBMWYWQDSPSIR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone substituted with a 3-chlorophenyl group and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. For example, (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride (a double-bond analog) is synthesized via chlorination of 3-chlorostyrene with sulfuryl chloride .

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

1-(3-chlorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3

InChI Key

IVBMWYWQDSPSIR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylpropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride often involves the use of advanced catalytic systems to enhance yield and purity. Photocatalysis using potassium poly(heptazine imide) has been explored for the selective synthesis of sulfonyl chlorides .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride with structurally or functionally related compounds, supported by evidence from diverse sources:

Table 1: Comparative Analysis of Sulfonyl Chlorides and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Synthesis Reactivity/Stability Insights References
1-(3-Chlorophenyl)propane-2-sulfonyl chloride (hypothetical) C₉H₁₀Cl₂O₂S 265.15 g/mol Sulfonyl chloride, 3-chlorophenyl Likely precursor for sulfonamide antibiotics or β-lactamase inhibitors; inferred from . Higher steric hindrance vs. ethene analogs; moderate electrophilicity.
(E)-2-(3-Chlorophenyl)ethene-1-sulfonyl chloride C₈H₆Cl₂O₂S 253.15 g/mol Sulfonyl chloride, 3-chlorophenyl, alkene Used in β-lactamase inhibitor synthesis via coupling with O-alkylated anilines . Enhanced conjugation due to alkene; higher reactivity.
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride C₄H₁₁ClFNO₂S 191.65 g/mol Sulfonyl fluoride, methylamino Fluorinated sulfonyl building block; potential protease inhibitor . Sulfonyl fluorides are less reactive but hydrolytically stable.
3-Chloropropionyl chloride C₃H₄Cl₂O 126.97 g/mol Acyl chloride, chloroalkyl Acylating agent in peptide synthesis; bp 143–145°C . High electrophilicity; prone to hydrolysis.
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride C₉H₆BrClNO₂S₂ 363.70 g/mol Sulfonyl chloride, thiazole, bromophenyl Heterocyclic sulfonyl chloride for drug discovery . Electron-withdrawing thiazole enhances reactivity.

Key Insights from Comparison

Sulfonyl chloride vs. fluoride: Fluoride derivatives (e.g., in ) exhibit lower reactivity but superior stability in aqueous environments, making them preferable for prolonged storage. Acyl vs. sulfonyl chlorides: 3-Chloropropionyl chloride is more electrophilic due to the carbonyl group, enabling faster reactions with amines or alcohols compared to sulfonyl chlorides.

Synthetic Pathways :

  • The synthesis of ethene-based sulfonyl chlorides involves sulfuryl chloride and styrene derivatives, suggesting that propane analogs could be synthesized via similar chlorination of 3-chlorophenylpropane-thiols.
  • Alkylation steps using 1-bromo-3-chloropropane (as in ) may introduce the propane chain to aromatic precursors.

Applications :

  • Sulfonyl chlorides with 3-chlorophenyl groups are critical in antimicrobial drug development, particularly for β-lactamase inhibitors .
  • Heterocyclic sulfonyl chlorides (e.g., thiazole derivatives ) target enzyme-active sites due to their planar aromatic systems.

Research Findings and Limitations

  • Gaps in Evidence : Direct data on the target compound’s synthesis or applications are absent in the provided materials. However, extrapolation from structurally related sulfonyl chlorides supports its viability as a synthetic intermediate.
  • Contradictions : emphasizes alkene sulfonyl chlorides, while focuses on propane-based fluorides, highlighting the need for tailored synthetic optimization for chlorine retention in propane derivatives.

Biological Activity

1-(3-Chlorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

1-(3-Chlorophenyl)propane-2-sulfonyl chloride has the following chemical characteristics:

PropertyDescription
Molecular Formula C9H10ClO2S
Molecular Weight 220.69 g/mol
CAS Number 112180-33-7
IUPAC Name 1-(3-chlorophenyl)propane-2-sulfonyl chloride

Synthesis

The synthesis of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride typically involves the reaction of 1-(3-chlorophenyl)propan-2-ol with thionyl chloride or phosphorus pentachloride. This reaction facilitates the conversion of the hydroxyl group into a sulfonyl chloride functional group, enhancing the compound's reactivity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides, including 1-(3-chlorophenyl)propane-2-sulfonyl chloride, exhibit significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays revealed that it significantly reduces prostaglandin E2 production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

The biological activity of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be explained through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : It has been observed to modulate pathways involved in inflammation and cellular proliferation, potentially through the inhibition of protein kinases.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 1-(3-Chlorophenyl)propane-2-sulfonyl chloride was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 4 µg/mL, demonstrating strong antibacterial activity. The study concluded that this compound could serve as a lead for developing new antibacterial agents .

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with varying doses of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride showed a dose-dependent reduction in paw edema compared to control groups, suggesting significant anti-inflammatory potential .

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